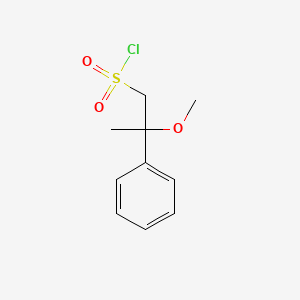

2-Methoxy-2-phenylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-2-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMLCBNLAZWMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 2-methoxy-2-phenylpropane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-Methoxy-2-phenylpropane-1-ol+Chlorosulfonic acid→2-Methoxy-2-phenylpropane-1-sulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-phenylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

Oxidation Reactions: It can also undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

Reduction: Formation of sulfonyl hydrides.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-Methoxy-2-phenylpropane-1-sulfonyl chloride is an organic compound with the molecular formula . It is a sulfonyl chloride derivative often used as an intermediate in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

This compound is typically synthesized by reacting 2-methoxy-2-phenylpropane-1-ol with chlorosulfonic acid under controlled conditions. The general reaction scheme is:

Industrial production methods scale up similar synthetic routes, utilizing large reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

- Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

- Oxidation Reactions: It can also undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

- Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

- Reduction: Reducing agents like lithium aluminum hydride () or sodium borohydride () are used.

- Oxidation: Oxidizing agents such as hydrogen peroxide () or potassium permanganate () are employed.

Major Products Formed:

- Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

- Reduction: Formation of sulfonyl hydrides.

- Oxidation: Formation of sulfonic acids.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry: It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: It is employed in modifying biomolecules for studying enzyme mechanisms and protein interactions.

- Medicine: It is utilized in developing drug candidates and as a reagent in medicinal chemistry.

- Industry: It is applied in producing specialty chemicals and materials.

This compound has garnered attention in medicinal chemistry because of its reactivity and potential biological applications. The biological activity of this compound is mainly due to its ability to covalently modify target proteins. The sulfonyl chloride group can react with nucleophilic amino acid residues, such as serine or cysteine, in the active sites of enzymes, leading to the inhibition of enzyme activity.

Biological Applications

- Enzyme Inhibition: The compound has been studied for its inhibitory effects on various enzymes, particularly serine proteases and esterases. For instance, sulfonyl fluorides have shown significant inhibitory activity against fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids.

- Medicinal Chemistry: Its derivatives have been explored for their potential therapeutic applications. Research indicates that modifications to the sulfonyl chloride structure can enhance biological activity against specific targets, such as FAAH and other serine hydrolases.

- Antibacterial Activity: Some studies have reported the synthesis of sulfonamide derivatives from this compound, which exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Inhibitory Activity of Sulfonyl Chlorides

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | FAAH | 0.5 | |

| Hexadecyl sulfonyl fluoride | FAAH | 0.8 | |

| Phenylmethane sulfonyl fluoride | Esterases | 1.0 |

Mechanism of Action

The mechanism of action of 2-Methoxy-2-phenylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Structural and Molecular Comparisons

The table below compares 2-methoxy-2-phenylpropane-1-sulfonyl chloride (hypothetical) with structurally related sulfonyl chlorides from the evidence:

Key Observations:

Substituent Effects: The phenyl group in the target compound enhances aromatic π-π interactions and steric bulk compared to aliphatic analogs (e.g., ). The 4-fluorophenyl group in introduces electron-withdrawing effects, increasing electrophilicity of the sulfonyl chloride group. Ether-linked substituents (e.g., ) reduce solubility in nonpolar solvents but improve stability.

Reactivity Trends: Electron-deficient aromatic rings (e.g., fluorophenyl in ) accelerate nucleophilic substitution reactions compared to non-fluorinated analogs. Steric hindrance from branched substituents (e.g., ) may slow reaction kinetics.

Biological Activity

2-Methoxy-2-phenylpropane-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its reactivity and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : The compound has a molecular formula of C₁₁H₁₅ClO₂S and a molecular weight of approximately 248.73 g/mol. Its structure features a sulfonyl chloride functional group that is reactive towards nucleophiles.

Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to covalently modify target proteins. The sulfonyl chloride group can react with nucleophilic amino acid residues, such as serine or cysteine, in the active sites of enzymes. This interaction leads to the inhibition of enzyme activity, making it a useful tool in biochemical research.

Biological Applications

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly serine proteases and esterases. For instance, sulfonyl fluorides have shown significant inhibitory activity against fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .

- Medicinal Chemistry : Its derivatives have been explored for their potential therapeutic applications. Research indicates that modifications to the sulfonyl chloride structure can enhance biological activity against specific targets, such as FAAH and other serine hydrolases .

- Antibacterial Activity : Some studies have reported the synthesis of sulfonamide derivatives from this compound, which exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values and zones of inhibition were measured to evaluate their effectiveness .

Table 1: Inhibitory Activity of Sulfonyl Chlorides

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | FAAH | 0.5 | |

| Hexadecyl sulfonyl fluoride | FAAH | 0.8 | |

| Phenylmethane sulfonyl fluoride | Esterases | 1.0 |

This table summarizes key findings from research on the inhibitory activities of various sulfonyl chlorides, highlighting the promising potential of this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-methoxy-2-phenylpropane-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation followed by chlorination. A plausible route involves:

- Step 1: Sulfonation of 2-methoxy-2-phenylpropanol using sulfuric acid or a sulfonating agent.

- Step 2: Reaction with chlorinating agents (e.g., PCl₅, SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride. Key Considerations: Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group. Monitor reaction progress via TLC or NMR to confirm intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

- Handling: Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with moisture, as sulfonyl chlorides hydrolyze readily.

- Storage: Store under inert gas (e.g., argon) at –20°C in airtight, moisture-resistant containers. Include desiccants like silica gel to absorb residual humidity .

Q. What analytical methods are optimal for characterizing purity and structure?

- NMR Spectroscopy: ¹H/¹³C NMR to confirm methoxy, phenyl, and sulfonyl chloride groups.

- FT-IR: Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride moiety.

- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How can competing side reactions during synthesis be minimized?

- Challenge: Competing hydrolysis or oxidation of the methoxy or sulfonyl chloride groups.

- Mitigation:

- Use stoichiometric excess of chlorinating agents (e.g., SOCl₂) to drive the reaction to completion.

- Employ low-temperature (–10°C to 0°C) conditions during chlorination to suppress side reactions.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

Q. What strategies resolve contradictions in reported reactivity with nucleophiles?

- Issue: Discrepancies in reaction yields with amines or alcohols may arise from varying solvent polarity or moisture content.

- Methodology:

- Pre-dry solvents (e.g., THF over molecular sieves) and substrates.

- Conduct kinetic studies under controlled conditions (e.g., inert atmosphere, fixed temperature) to isolate variables.

- Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and optimize reaction times .

Q. How can researchers design experiments to study hydrolytic stability?

- Experimental Design:

- Prepare aqueous/organic solvent mixtures (e.g., H₂O/DMSO) at pH 2–10.

- Monitor hydrolysis via ¹H NMR by tracking disappearance of sulfonyl chloride peaks.

- Calculate half-life (t₁/₂) under each condition to model degradation kinetics.

Q. What are the challenges in detecting trace impurities, and how are they addressed?

- Challenge: Residual chlorinating agents or sulfonic acid byproducts may interfere with downstream applications.

- Solutions:

- Use LC-MS with reverse-phase columns (C18) to separate impurities.

- Quantify residual Cl⁻ ions via ion chromatography or argentometric titration.

- Validate purity thresholds (>98%) for specific applications (e.g., peptide synthesis) .

Data Contradiction Analysis

Q. Why do literature reports vary in optimal reaction temperatures for sulfonation?

- Hypothesis: Differences in substrate purity or solvent choice (e.g., DCM vs. toluene) alter activation energy.

- Resolution:

- Replicate reactions using standardized reagents and solvents.

- Perform differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions.

- Cross-validate with computational models (e.g., DFT calculations) to predict energy barriers .

Safety and Compliance

Q. What engineering controls are critical for large-scale reactions?

- Use closed-system reactors with scrubbers to neutralize HCl emissions.

- Implement real-time gas sensors (e.g., for SO₂ or Cl₂) to detect leaks.

- Reference OSHA guidelines (29 CFR 1910) for handling corrosive substances .

Tables for Key Data

Table 1: Analytical Signatures of this compound

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 3.3 (s, OCH₃), 7.2–7.5 (m, Ph) |

| ¹³C NMR | δ 55.2 (OCH₃), 128–135 (Ph), 58.1 (C-SO₂Cl) |

| FT-IR | 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (S=O) |

| HRMS | [M+H]⁺ calc. for C₁₀H₁₂ClO₃S: 263.0245 |

Table 2: Hydrolytic Stability in Solvent Systems

| Solvent | pH | t₁/₂ (h) |

|---|---|---|

| H₂O/DMSO | 7.0 | 0.5 |

| H₂O/MeCN | 5.0 | 2.1 |

| Dry DCM | N/A | >24 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.